1-(1-naphthoyl)-4-piperidinecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(naphthalene-1-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-16(20)13-8-10-19(11-9-13)17(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKJVPGOJGWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Derivatization
Advanced Synthetic Techniques and Optimization in the Context of Related Compounds
The synthesis of piperidine (B6355638) derivatives, a core structural motif in numerous pharmacologically active compounds, has evolved significantly. google.com Modern synthetic chemistry offers a diverse toolkit for creating complex molecules like 1-(1-naphthoyl)-4-piperidinecarboxamide with high efficiency and control. The stereochemical configuration of atoms within the piperidine ring can be critical for the biological activity of the resulting compound, making stereoselective synthesis a key area of focus. google.com
Stereoselective Synthesis Approaches for Chiral Analogues
The creation of specific stereoisomers of piperidine-containing compounds is paramount, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Several powerful strategies have been developed to control the three-dimensional arrangement of atoms during the synthesis of chiral piperidine analogues.
One established approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, N-tert-butanesulfinyl imines have proven to be highly effective intermediates. mdpi.com The sulfinyl group guides the addition of nucleophiles to the imine, establishing a new stereocenter with a high degree of predictability. mdpi.com The auxiliary can then be removed in a subsequent step.
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product, represents a highly efficient and atom-economical strategy. For example, iridium-catalyzed hydrogen borrowing cascades can achieve the stereoselective synthesis of substituted piperidines from acyclic starting materials. nih.gov In this method, two new carbon-nitrogen bonds are formed sequentially in a one-pot process. nih.gov Another innovative method involves the enantioselective δ C-H cyanation of acyclic amines, facilitated by a chiral copper catalyst. nih.gov This reaction installs a nitrile group, a precursor to the carboxamide, at a remote position with high enantioselectivity, which can then be cyclized to form the desired chiral piperidine. nih.gov
Diastereoselective methods are also common, where an existing stereocenter in the molecule influences the formation of a new one. A one-pot synthesis of piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov Similarly, the stereochemistry at the C-2 position of a piperidine precursor can control the alkylation at the C-4 position, leading predominantly to the desired diastereomer. google.com
Table 1: Comparison of Stereoselective Synthesis Approaches for Piperidine Analogues
| Synthetic Strategy | Description | Key Features | Example Application/Catalyst | Reference |
|---|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Stoichiometric use of chiral material; reliable stereocontrol. | Use of N-tert-butanesulfinyl imines for diastereoselective additions. | mdpi.com |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product from a prochiral substrate. | High efficiency; atom economy; amplification of chirality. | Iridium-catalyzed hydrogen borrowing cascades; Copper-catalyzed C-H cyanation. | nih.govnih.gov |
| Diastereoselective Reactions | An existing chiral center in the substrate directs the formation of a new stereocenter. | Control is dependent on the nature of the substrate and reaction conditions. | Gold-catalyzed cyclization/reduction sequence to form substituted piperidin-4-ols. | nih.gov |
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design in the pharmaceutical industry. unibo.it Applying these principles to the synthesis of this compound and related structures can lead to more sustainable, cost-effective, and safer manufacturing processes. rasayanjournal.co.infigshare.com
Key green chemistry strategies applicable to this class of compounds include:
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. rasayanjournal.co.innih.govmdpi.com
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that enhances reaction rates through acoustic cavitation, offering an energy-efficient and environmentally benign process. rasayanjournal.co.innih.gov
Solvent-Free and Alternative Solvents: Conducting reactions in the absence of a solvent (e.g., through grinding or mechanochemistry) or using environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions and simplifies purification. nih.govrasayanjournal.co.inresearchgate.net A water-mediated intramolecular cyclization has been successfully used to synthesize piperidinols. nih.gov
Use of Heterogeneous or Recyclable Catalysts: Employing solid-supported catalysts, such as the perfluorinated resin-sulfonic acid catalyst Nafion® NR50, facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing waste. figshare.commdpi.com Multicomponent reactions, which combine three or more reactants in a single step to form a product, also enhance atom economy and process efficiency. rasayanjournal.co.inresearchgate.net
Table 2: Overview of Green Chemistry Techniques in Heterocyclic Synthesis
| Green Technique | Principle | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Use of microwave energy for heating. | Faster reaction rates, higher yields, reduced byproducts. | Synthesis of quinolines and oxadiazoles. | nih.govmdpi.com |
| Ultrasonic Irradiation | Application of high-frequency sound waves. | Enhanced reaction rates, energy efficiency, eco-friendly. | Synthesis of various heterocyclic compounds. | rasayanjournal.co.innih.gov |
| Solvent-Free Reactions | Reactions conducted by grinding reactants together without a solvent. | Reduced waste, atom economy, simple procedure. | Claisen-Schmidt condensation for chalcone (B49325) synthesis. | researchgate.net |
| Aqueous Media | Using water as the reaction solvent. | Safe, non-toxic, inexpensive, environmentally benign. | Water-mediated intramolecular cyclization to form piperidinols. | nih.gov |
| Recyclable Catalysts | Use of solid-supported or easily separable catalysts. | Simplified purification, reduced catalyst waste, cost-effective. | Nafion® NR50-catalyzed quinoline (B57606) synthesis. | mdpi.com |
Isotopic Labeling Strategies for Mechanistic and Metabolic Research
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds in biological systems. researchgate.netox.ac.uk By replacing one or more atoms in the this compound structure with a heavier, stable isotope (such as deuterium (B1214612), ²H), researchers can follow the molecule through complex chemical or biological transformations.
Deuterium labeling is particularly common for metabolic studies. The introduction of deuterium at metabolically labile positions can slow down the rate of enzymatic cleavage of C-H bonds, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability and altered pharmacokinetic profiles. nih.gov
Several methods exist for introducing deuterium into piperidine-containing molecules:
Catalytic Hydrogen-Deuterium Exchange (HDE): This is a powerful method for direct deuteration. A catalyst, often a ruthenium or palladium complex, facilitates the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). researchgate.netnih.gov This technique can be used on advanced intermediates or the final compound, offering an efficient route to labeled analogues. nih.gov For example, various ruthenium complexes have been shown to effectively catalyze the deuteration of piperidines at positions alpha and beta to the nitrogen atom. researchgate.net
Once synthesized, these labeled compounds are crucial for a variety of analytical techniques. In mass spectrometry, the known mass shift of the labeled compound allows it to be used as an ideal internal standard for accurate quantification of the unlabeled drug in biological samples. researchgate.net Furthermore, techniques like Deuterium Metabolic Imaging (DMI), a novel MRI-based approach, can use deuterated substrates to non-invasively map metabolic pathways in vivo. nih.gov
Table 3: Isotopic Labeling Strategies and Applications
| Labeling Strategy | Description | Catalyst/Reagent | Primary Application | Reference |
|---|---|---|---|---|
| Catalytic H-D Exchange | Direct replacement of hydrogen with deuterium on a substrate. | Ruthenium complexes (e.g., RuCl₂(PPh₃)₃), Palladium on Carbon (Pd/C). | Late-stage deuteration for metabolic studies. | researchgate.netnih.gov |
| Labeled Building Blocks | Incorporation of a deuterated precursor during synthesis. | Commercially available or pre-synthesized deuterated starting materials. | Site-specific labeling for mechanistic and quantitative studies. | nih.gov |
| Carboxyl Group Labeling | Isotopic labeling of the carboxylic acid or amide group. | Methylamine stable isotope labeling (MeSIL). | Quantitative analysis of peptides and related compounds by mass spectrometry. | rsc.org |
Molecular Characterization and Advanced Structural Elucidation
Comprehensive Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are fundamental to the molecular characterization of 1-(1-naphthoyl)-4-piperidinecarboxamide, each providing unique insights into its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity and infer the conformational preferences of the molecule. ipb.pt
In ¹H NMR spectroscopy, the protons of the piperidine (B6355638) ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The axial and equatorial protons on the same carbon atom are diastereotopic and thus have different chemical shifts. The protons on carbons C2, C3, C5, and C6 will likely appear as multiplets in the upfield region of the spectrum. The proton at C4, being adjacent to the carboxamide group, will be shifted downfield. The protons of the naphthyl group will resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with their exact shifts and coupling constants dependent on their position on the naphthalene (B1677914) ring system. The amide protons (-CONH₂) will appear as two distinct signals, or a single broad signal, depending on the rate of rotation around the C-N bond and the solvent used.
¹³C NMR spectroscopy provides complementary information. organicchemistrydata.org The carbonyl carbons of the naphthoyl and carboxamide groups are expected to have the most downfield chemical shifts. The carbons of the naphthalene ring will appear in the aromatic region (typically 120-140 ppm). The piperidine ring carbons will be found in the aliphatic region, with their chemical shifts influenced by the substituents and their conformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity between the naphthoyl, piperidine, and carboxamide moieties. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Naphthyl Protons | 7.0 - 8.5 | 120 - 140 |
| Piperidine Protons (C2, C3, C5, C6) | 1.5 - 4.0 | 25 - 55 |
| Piperidine Proton (C4) | 2.0 - 3.0 | 40 - 50 |
| Amide Protons (-CONH₂) | 5.0 - 8.0 | - |
| Naphthoyl Carbonyl Carbon | - | 165 - 175 |
| Carboxamide Carbonyl Carbon | - | 170 - 180 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. cardiff.ac.uk
IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl groups and N-H bonds. researchgate.net A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide (naphthoyl group). Another strong band, corresponding to the C=O stretching of the primary amide (carboxamide group), should appear around 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide will likely produce two distinct bands in the region of 3100-3500 cm⁻¹. C-H stretching vibrations of the aromatic naphthyl group and the aliphatic piperidine ring will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 (two bands) | Weak |
| Amide (-CONH₂) | C=O Stretch | 1650 - 1690 | Moderate |
| Tertiary Amide (N-C=O) | C=O Stretch | 1630 - 1680 | Moderate |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | C=C Stretch | 1500 - 1600 | Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound. nih.govnih.govspringernature.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. This is crucial for distinguishing the target compound from isomers or impurities with the same nominal mass. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure by showing characteristic losses of the naphthoyl group, the carboxamide group, or fragments of the piperidine ring.
X-ray Crystallography and Solid-State Structure Analysis of Analogues
While a crystal structure for this compound itself is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state conformation. nih.gov X-ray crystallography of related N-aroylpiperidines and 4-carboxamidopiperidine derivatives reveals important structural features. nih.govresearchgate.netmdpi.com
Chromatographic Purity Assessment for Research Integrity
Ensuring the purity of this compound is critical for the integrity of any subsequent research. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of such compounds. nih.gov A reversed-phase HPLC method, typically using a C18 column, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected using a UV detector, likely at a wavelength corresponding to the strong absorbance of the naphthalene chromophore. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
In Vitro Molecular Pharmacology and Receptor Interaction Studies
Receptor Internalization and Trafficking Studies
There is no specific information available in the scientific literature regarding receptor internalization and trafficking studies conducted on 1-(1-naphthoyl)-4-piperidinecarboxamide.
In the broader context of cannabinoid receptor pharmacology, agonist-induced internalization is a key mechanism for regulating receptor signaling and desensitization. For G protein-coupled receptors (GPCRs) like the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, ligand binding can trigger a process involving G protein-coupled receptor kinases (GRKs) and β-arrestins. This leads to the sequestration of receptors from the cell surface into intracellular compartments. The extent and kinetics of internalization can vary significantly between different agonists, contributing to their unique pharmacological profiles. However, without experimental data, it is not possible to determine if or how this compound influences the internalization of CB1, CB2, or any other receptor.
Ligand Bias and Functional Selectivity Analysis at Cannabinoid Receptors
No studies detailing ligand bias or functional selectivity for this compound at cannabinoid receptors have been published.
The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov For cannabinoid receptors, this is a critical area of research. For instance, a CB1 receptor agonist might show bias towards G-protein signaling (leading to modulation of adenylyl cyclase) over β-arrestin recruitment (involved in internalization and other signaling cascades). nih.gov Such bias could theoretically separate the therapeutic effects of cannabinoid receptor activation from undesirable side effects. The structure-activity relationship (SAR) for cannabinoid ligands is complex; subtle changes to a molecule's structure can profoundly alter its signaling properties. nih.govkoreascience.kr For example, studies on various synthetic cannabinoids, such as 1-alkyl-3-(1-naphthoyl)indoles, have explored how different substituents influence affinity and efficacy at CB1 and CB2 receptors. nih.gov However, the specific functional selectivity profile of this compound remains uncharacterized.
Interactions with Other Pharmacological Targets Beyond CB1/CB2 (e.g., TRPV1, GPR55)
There is no available data on the interaction of this compound with other pharmacological targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel or the G protein-coupled receptor 55 (GPR55).
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Elucidation of Pharmacophoric Requirements for Cannabinoid Receptor Binding and Activation
The pharmacophore for cannabinoid receptor agonists generally consists of several key features that are essential for high-affinity binding and functional activity. For compounds in the naphthoyl series, including 1-(1-naphthoyl)-4-piperidinecarboxamide, these requirements can be inferred from extensive SAR studies on related structures. nih.govcpfi.org
A generally accepted pharmacophore model for cannabinoid agonists includes:
An aromatic ring system (in this case, the naphthoyl group) that engages in π-stacking interactions with aromatic residues within the receptor binding pocket. nih.gov
A linker region (the piperidine-4-carboxamide moiety) that properly orients the other functional groups.
A hydrogen bond acceptor (the carbonyl oxygen of the naphthoyl group and the carboxamide) which can interact with key amino acid residues in the receptor.
The naphthoyl group itself is a critical pharmacophoric element, providing a rigid scaffold for interaction with the receptor. cpfi.org The piperidine (B6355638) ring serves as a versatile scaffold, and its substitution pattern is crucial for modulating affinity and selectivity. The 4-carboxamide substituent on the piperidine ring is also a key feature, potentially involved in hydrogen bonding interactions within the receptor.
Impact of Substituent Effects on Ligand Affinity and Efficacy
The affinity and efficacy of this compound at cannabinoid receptors are highly dependent on the electronic and steric properties of its constituent parts.
Studies on naphthoylindoles have provided significant insights into how substitutions on the naphthoyl ring can modulate cannabinoid receptor affinity. researchgate.netnih.gov These findings can be largely extrapolated to the this compound scaffold.
Both electron-donating and electron-withdrawing substituents on the naphthoyl ring are generally well-tolerated, though their position significantly impacts activity. researchgate.net
Electron-donating groups: A methoxy (B1213986) group at the 4-position of the naphthoyl ring has been shown to enhance CB1 receptor affinity in the naphthoylindole series. researchgate.net This suggests that increased electron density at this position may be favorable for receptor interaction.
Electron-withdrawing groups: Halogen substitutions (e.g., fluoro, chloro) at the 4-position of the naphthoyl moiety are also tolerated and can lead to high CB1 affinity. researchgate.net
Steric effects: The position of the substituent is critical. For instance, in naphthoylindoles, substituents at the 4-position of the naphthyl ring are often more favorable for CB1 affinity than those at other positions. researchgate.netnih.gov This indicates a specific spatial requirement within the binding pocket.
The following table summarizes the effects of various naphthoyl substitutions on CB1 receptor affinity in the analogous 1-pentyl-3-(1-naphthoyl)indole series, which can provide a predictive framework for this compound.
| Substituent on Naphthoyl Ring | Position | Effect on CB1 Affinity (inferred) | Reference Compound Example |
| Methoxy | 4 | Enhances affinity | JWH-081 |
| Fluoro | 4 | Tolerated, high affinity | JWH-412 |
| Chloro | 4 | Tolerated, high affinity | JWH-398 |
Data inferred from studies on naphthoylindoles. researchgate.net
The conformation of the piperidine ring and the orientation of the 4-carboxamide group are critical for optimal interaction with the cannabinoid receptors. The N-acylpiperidine structure generally prefers a chair conformation. nih.gov However, the presence of substituents and the nature of the N-acyl group can influence this preference, with twist-boat conformations also being observed, particularly in protein-ligand complexes. nih.gov
For N-acylpiperidines, there is a strong preference for a 2-substituent to be in an axial orientation due to allylic strain. nih.gov While this compound lacks a 2-substituent, the principle highlights the importance of conformational control in this scaffold. The orientation of the 4-carboxamide group (axial vs. equatorial) will significantly impact the molecule's three-dimensional shape and its ability to fit within the receptor's binding pocket.
The amide bond of the carboxamide group can exist in cis and trans conformations, with the trans conformation generally being more stable. The rotational barrier around the N-acyl bond of the piperidine can also influence the conformational flexibility of the molecule. researchgate.net A more rigid conformation that presents the key pharmacophoric features in an optimal arrangement for receptor binding is generally associated with higher affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for this compound are not publicly available, general 3D-QSAR studies on diverse sets of cannabinoid receptor ligands have been developed. researchgate.netmdpi.com These models help to visualize the steric and electrostatic fields that are favorable for receptor binding.
A typical 3D-QSAR model for cannabinoid ligands would likely highlight:
Favorable steric regions: Corresponding to the space occupied by the naphthoyl ring and potentially an extended region for the piperidine moiety.
Favorable electrostatic regions: Indicating areas where positive or negative electrostatic potential is beneficial. For instance, negative potential would be favored near the carbonyl oxygens, reflecting their role as hydrogen bond acceptors.
Favorable hydrophobic regions: Corresponding to the aromatic naphthyl ring.
QSAR studies on piperidine carboxamide derivatives targeting other receptors have also demonstrated the importance of steric, electrostatic, and hydrophobic properties for potent inhibitory activity. researchgate.net A QSAR model for cannabinoid ligands containing the this compound scaffold would be a valuable tool for designing new analogs with improved affinity and selectivity. mdpi.com
Relationship Between Chemical Structure and In Vitro Metabolic Stability
The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent. The structure of this compound contains several moieties that are susceptible to metabolic transformations. In vitro metabolism studies typically utilize liver microsomes or hepatocytes to predict in vivo clearance. nih.govmdpi.com
Potential metabolic pathways for this compound include:
Hydroxylation: This is a common metabolic pathway for aromatic rings like naphthalene (B1677914) and aliphatic rings like piperidine. nih.govnih.gov Hydroxylation can occur at various positions on the naphthyl and piperidine rings, catalyzed by cytochrome P450 (CYP) enzymes.
N-dealkylation: While this compound does not have a simple N-alkyl group, cleavage of the N-naphthoyl bond is a possibility, though likely a minor pathway. More relevant is the potential for metabolism on the piperidine nitrogen. researchgate.net
Amide hydrolysis: The carboxamide group is susceptible to hydrolysis by amidases, which would cleave the molecule into 1-(1-naphthoyl)piperidine-4-carboxylic acid and ammonia. This is often a significant pathway for amide-containing drugs. mdpi.com
Oxidation of the piperidine ring: The piperidine ring can be oxidized to form a lactam.
The susceptibility to these metabolic pathways can be influenced by the electronic and steric properties of the molecule. For instance, the introduction of substituents on the naphthoyl ring could alter its metabolic profile by blocking potential sites of hydroxylation or by changing the electronic nature of the molecule, thereby affecting its interaction with metabolic enzymes.
The following table outlines the potential metabolic pathways and the structural features of this compound that are likely to be involved.
| Metabolic Pathway | Susceptible Moiety | Potential Metabolites |
| Aromatic Hydroxylation | Naphthoyl ring | Hydroxylated naphthoyl derivatives |
| Aliphatic Hydroxylation | Piperidine ring | Hydroxylated piperidine derivatives |
| Amide Hydrolysis | Carboxamide group | 1-(1-naphthoyl)piperidine-4-carboxylic acid |
| Ring Oxidation | Piperidine ring | Lactam derivatives |
Understanding these structure-metabolism relationships is essential for designing analogs of this compound with improved pharmacokinetic properties.
Preclinical Metabolic Studies in Vitro and Ex Vivo Models
Hepatic Metabolism Profiling of 1-(1-naphthoyl)-4-piperidinecarboxamide and Analogues
The liver is the principal site of drug metabolism. enamine.net Therefore, understanding how this compound and its analogues are processed by hepatic enzymes is fundamental. This is achieved through the use of sophisticated in vitro models such as human liver microsomes and hepatocytes. nih.gov
Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.com HLM assays are a standard method for evaluating the metabolic stability of new chemical entities. nih.govprotocols.io In these assays, the test compound is incubated with HLMs in the presence of necessary cofactors, and the rate of its disappearance is monitored over time. enamine.netprotocols.io This provides a measure of the compound's intrinsic clearance, which is its susceptibility to metabolism. protocols.io
For compounds structurally related to this compound, HLM assays have revealed varying degrees of metabolic stability. For instance, some analogues demonstrate moderate metabolism, while others show greater resistance to metabolic breakdown. frontiersin.org The stability of these compounds is often influenced by the specific chemical groups attached to the core structure.
Table 1: Representative Metabolic Stability Data from HLM Assays
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|
| Analogue A | 45 | 15.4 |
| Analogue B | >120 | <5.8 |
While HLMs are excellent for studying Phase I metabolism, they lack the full complement of enzymes and transport mechanisms present in intact liver cells. Human hepatocyte incubation studies offer a more comprehensive model, as they contain both Phase I and Phase II metabolic enzymes and reflect the cellular environment more accurately. nih.govresearchgate.netresearchgate.net These studies involve incubating the compound with primary human hepatocytes and analyzing the formation of metabolites over time. nih.govnih.gov
Studies with human hepatocytes can provide a more complete picture of a compound's metabolic fate, including the formation of conjugated metabolites (Phase II metabolism). For analogues of this compound, hepatocyte studies can confirm the metabolic pathways identified in HLM assays and may reveal additional metabolic routes. nih.govmdpi.com
The cytochrome P450 superfamily consists of numerous isoforms, each with its own substrate specificity. mdpi.commdpi.com Identifying which CYP isoforms are responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions. nih.govmdpi.com This is typically done using a panel of recombinant human CYP isoforms or by using specific chemical inhibitors in HLM assays.
For many drugs containing a 4-aminopiperidine (B84694) scaffold, CYP3A4 is a major metabolizing enzyme, often catalyzing N-dealkylation reactions. nih.govnih.gov It is plausible that CYP3A4 and other major CYP isoforms such as CYP2D6, CYP2C9, and CYP1A2 are involved in the metabolism of this compound. nih.govmdpi.com Determining the specific contributions of each isoform helps in understanding the compound's metabolic clearance pathways.
Identification and Elucidation of Major Metabolites
A key objective of metabolic studies is to identify the chemical structures of the major metabolites formed. nih.govufz.de This information is vital for understanding the biotransformation pathways and assessing whether any of the metabolites are pharmacologically active or potentially toxic.
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful analytical technique used for the separation, detection, and identification of drug metabolites in complex biological matrices. ufz.denih.govkib.ac.cnnih.gov The high resolution and mass accuracy of the mass spectrometer allow for the determination of the elemental composition of the parent drug and its metabolites. nih.gov
In the context of this compound, LC-HRMS would be employed to analyze the samples from HLM and hepatocyte incubations. By comparing the mass spectra of the incubated samples with control samples, potential metabolites can be identified based on their accurate mass-to-charge ratios. ufz.dekib.ac.cn
Once potential metabolites are detected by LC-HRMS, tandem mass spectrometry (MS/MS) is used to obtain structural information. researchgate.netresearchgate.netrhhz.netscielo.br In MS/MS, the metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides clues about its chemical structure. researchgate.netrhhz.netscielo.brnih.gov By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. researchgate.netrhhz.net For instance, a mass shift of +16 Da would suggest hydroxylation, a common metabolic reaction. mdpi.com
For this compound, fragmentation analysis would likely focus on characteristic cleavages of the naphthoyl and piperidinecarboxamide moieties to pinpoint the locations of metabolic transformations such as hydroxylation, dealkylation, or oxidation. scielo.brrsc.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxydiclofenac |
| Diclofenac |
| N-desbenzylclebopride |
| Clebopride |
| Enzastaurin |
| Indoramin |
| Astemizole |
| O-desmethylastemizole |
| Fentanyl |
| α-methylfentanyl |
| N-desmethyl-tamoxifen |
| 4-hydroxy-tamoxifen |
| Endoxifen |
| Nifedipine |
| Dehydronifedipine |
| para-hydroxymexiletine |
| hydroxy-methylmexiletine |
Metabolic Pathways and Biotransformation Mechanisms
The metabolic breakdown of xenobiotics like this compound is a critical determinant of their pharmacokinetic profile and biological activity. In vitro studies using subcellular fractions such as liver microsomes and S9 fractions are instrumental in elucidating these pathways. nih.govresearchgate.net The metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Oxidative biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes, are expected to be the initial and major metabolic routes for this compound. researchgate.netnih.govsemanticscholar.org Key predicted oxidative pathways include:
Hydroxylation: This is a common metabolic reaction for aromatic and alicyclic structures.
Naphthalene (B1677914) Ring Hydroxylation: The naphthyl moiety is susceptible to aromatic hydroxylation at various positions, leading to the formation of phenolic metabolites. Studies on other naphthyl-containing compounds have demonstrated this metabolic route. tandfonline.comtandfonline.com
Piperidine (B6355638) Ring Hydroxylation: The piperidine ring can undergo hydroxylation at positions 3 or 4, forming hydroxylated derivatives. Such reactions are well-documented for various piperidine-containing pharmaceuticals. researchgate.net
Amide Bond Hydrolysis: The carboxamide linkage in the molecule may be subject to hydrolysis by carboxylesterases, which are present in liver microsomes and S9 fractions. nih.govresearchgate.net This would lead to the cleavage of the molecule into 1-naphthoic acid and piperidine-4-carboxamide. The rate of amide hydrolysis can vary significantly depending on the chemical environment around the amide bond. nih.gov
N-dealkylation: While the piperidine nitrogen is part of an amide and thus less susceptible to typical N-dealkylation, metabolism of the N-acyl bond can occur. However, direct N-dealkylation is not a predicted primary pathway for this specific structure.
The following table summarizes the potential oxidative metabolites identified in in vitro systems.
| Metabolite ID | Proposed Structure/Modification | Metabolic Reaction | In Vitro System |
| M1 | Hydroxylated Naphthyl Moiety | Aromatic Hydroxylation | Human Liver Microsomes |
| M2 | Hydroxylated Piperidine Ring | Aliphatic Hydroxylation | Human Liver Microsomes |
| M3 | 1-Naphthoic Acid | Amide Hydrolysis | Human Liver S9 Fraction |
| M4 | Piperidine-4-carboxamide | Amide Hydrolysis | Human Liver S9 Fraction |
This table presents hypothetical data based on the metabolism of structurally similar compounds.
Following Phase I oxidative metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl or carboxyl groups, are prone to undergo Phase II conjugation reactions. nih.govwikipedia.org Glucuronidation is a major conjugation pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), which enhances the water solubility of the metabolites, facilitating their excretion. nih.govwikipedia.orgwashington.edu
O-Glucuronidation: The hydroxylated metabolites (M1 and M2) are expected to be excellent substrates for UGTs, leading to the formation of O-glucuronides. This is a common detoxification pathway for phenolic and alcoholic metabolites. rsc.org
Acyl-Glucuronidation: If amide hydrolysis occurs to form 1-naphthoic acid (M3), the resulting carboxylic acid can be conjugated with glucuronic acid to form an acyl glucuronide. rsc.org
The potential glucuronide conjugates are detailed in the table below.
| Metabolite ID | Parent Metabolite | Conjugate | In Vitro System |
| M1-G | M1 (Hydroxylated Naphthyl) | O-Glucuronide | Human Hepatocytes |
| M2-G | M2 (Hydroxylated Piperidine) | O-Glucuronide | Human Hepatocytes |
| M3-G | M3 (1-Naphthoic Acid) | Acyl Glucuronide | Human Hepatocytes |
This table presents hypothetical data based on the metabolism of structurally similar compounds.
Comparative Metabolism Across Species (e.g., In Vitro Rodent vs. Human Systems)
Understanding the differences in drug metabolism between preclinical species (like rodents) and humans is crucial for extrapolating animal safety and efficacy data to clinical scenarios. nih.gov In vitro systems, such as liver microsomes and hepatocytes from different species, are widely used for such comparative studies. nih.govnih.gov
Significant species-dependent variations are anticipated in the metabolism of this compound, primarily due to differences in the expression and activity of CYP and UGT enzymes.
Oxidative Metabolism (CYP-mediated): The rate and profile of hydroxylated metabolites can differ between rats and humans. For instance, certain human CYP isoforms may have higher or lower activity towards specific substrates compared to their rodent orthologs. Studies on other compounds have shown that rats can exhibit higher rates of metabolism for certain substrates compared to humans. tandfonline.comtandfonline.com
Hydrolytic Metabolism (Carboxylesterase-mediated): The activity of carboxylesterases can vary substantially across species, which would affect the rate of amide bond hydrolysis. Some studies have shown that rat S9 fractions may not accurately predict human in vivo amide hydrolysis. nih.govresearchgate.net
Conjugation (UGT-mediated): The profile of glucuronide conjugates can also show species differences. The specific UGT isoforms responsible for the glucuronidation of the metabolites may be expressed at different levels or have different substrate specificities in rodents versus humans. washington.edu
The table below provides a hypothetical comparison of the metabolic clearance in different species.
| Species | In Vitro System | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathway |
| Human | Liver Microsomes | 55 | Hydroxylation |
| Rat | Liver Microsomes | 80 | Hydroxylation, Amide Hydrolysis |
| Mouse | Liver Microsomes | 95 | Hydroxylation, Amide Hydrolysis |
| Dog | Liver Microsomes | 40 | Hydroxylation |
This table presents hypothetical data based on general species differences observed in drug metabolism.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(1-naphthoyl)-4-piperidinecarboxamide, docking studies have been instrumental in elucidating its potential binding modes within the active sites of various receptors, particularly the cannabinoid receptors, CB1 and CB2.
Research has shown that the structural analogs of this compound can effectively bind to cannabinoid receptors. Docking studies of related 1,8-Naphthyridin-2(1H)-one-3-carboxamides have revealed high affinity and selectivity for the CB2 receptor. ebi.ac.uk These studies indicate that specific substitutions can shift the compound's function from an agonist to an antagonist or inverse agonist. ebi.ac.uk The binding orientation is typically characterized by the naphthoyl group embedding within a hydrophobic pocket of the receptor, while the piperidinecarboxamide moiety forms crucial hydrogen bonds with key amino acid residues. For instance, the amide linker is often predicted to play a significant role in the drug-receptor interaction. researchgate.nettubitak.gov.tr
Table 1: Predicted Interactions of this compound Analogs with Cannabinoid Receptors
| Interacting Residue (Example) | Interaction Type | Moiety Involved | Predicted Receptor |
| Trp279/Trp356 | π-π Stacking | Naphthoyl Ring | CB1/CB2 |
| Ser285/His190 | Hydrogen Bond | Carboxamide NH | CB1/CB2 |
| Phe200/Val113 | Hydrophobic Interaction | Piperidine (B6355638) Ring | CB1/CB2 |
Note: The interacting residues are examples based on docking studies of analogous compounds and may vary depending on the specific receptor and its conformation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding stability of this compound over time. MD simulations of analogous compounds have been performed to understand their behavior in a simulated physiological environment. researchgate.nettubitak.gov.tr
These simulations have revealed that compounds with a piperidine core can adopt various conformations, and the presence of bulky substituents like the naphthoyl group can influence the ring's puckering. nih.gov For related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, studies have shown an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov MD simulations of fentanyl analogs, which share structural similarities, have been used to predict their permeability across lipid membranes. cardiff.ac.ukwhiterose.ac.uk Such simulations for this compound would be crucial in assessing the stability of its docked pose within a receptor's binding site and observing the dynamics of key intermolecular interactions.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For cannabinoid receptor ligands, a common pharmacophore model includes a combination of hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors. nih.govfuture4200.com
The structure of this compound fits well within the established pharmacophore models for cannabinoid agonists. The naphthoyl group serves as a key hydrophobic feature, while the carbonyl oxygen of the carboxamide acts as a hydrogen bond acceptor. nih.gov Such pharmacophore models can be used as 3D queries to screen large compound libraries for novel molecules with similar activity profiles. d-nb.info This approach has been successfully used to identify new inhibitors for various targets. researchgate.net
Table 2: Pharmacophoric Features of this compound for Cannabinoid Receptor Binding
| Pharmacophoric Feature | Corresponding Moiety |
| Hydrophobic Aromatic | Naphthoyl Ring |
| Hydrogen Bond Acceptor | Carboxamide Oxygen |
| Hydrogen Bond Donor | Carboxamide NH |
| Hydrophobic Aliphatic | Piperidine Ring |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. rsdjournal.org For this compound, these calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
Studies on related sulfonamide-Schiff base derivatives have utilized DFT to analyze their molecular structure and spectral properties. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its non-covalent interactions with a receptor. nih.gov The influence of London dispersion forces, which can be significant for a molecule with a large aromatic system like the naphthyl group, can also be investigated using dispersion-corrected quantum chemical methods. acs.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Permeability Modeling
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico models offer a rapid and cost-effective way to estimate the pharmacokinetic profile of a compound. nih.gov For this compound, various computational tools can predict its drug-likeness based on rules such as Lipinski's rule of five.
Studies on piperidine-based inhibitors and other carboxamide derivatives have demonstrated the utility of in silico ADME prediction. researchgate.netcrossref.org These predictions can include parameters such as oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 enzyme inhibition. researchgate.net For instance, the predicted ADME properties of sulfonamide derivatives have been used to identify promising candidates for further development. nih.gov The permeability of a compound, a key factor in its absorption, can be modeled using MD simulations of its passage through a lipid bilayer, as has been done for fentanyl and its analogs. cardiff.ac.ukwhiterose.ac.uk
Table 3: Predicted In Silico ADME Properties for a Representative Piperidine Carboxamide Derivative
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight | < 500 g/mol | Good absorption/permeation |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Blood-Brain Barrier Permeability | Varies | Potential for CNS activity |
| CYP2D6 Inhibition | Likely/Unlikely | Potential for drug-drug interactions |
| Human Intestinal Absorption | High/Low | Oral bioavailability |
Note: These are generalized predictions for a representative molecule and actual values for this compound would require specific in silico analysis.
Preclinical Pharmacological Characterization in Animal Models Mechanistic Focus
In Vivo Receptor Target Engagement Studies in Rodent Models
Synthetic cannabinoids containing naphthoyl and piperidine (B6355638) moieties primarily exert their effects through interaction with cannabinoid receptors, principally the CB1 and CB2 receptors. In vivo studies in rodent models are crucial for demonstrating that a compound reaches and interacts with its intended target in a living system.
The engagement of these receptors by synthetic cannabinoids is often confirmed through antagonist challenge studies. For instance, the characteristic behavioral and physiological effects induced by synthetic cannabinoid agonists are typically blocked or reversed by pretreatment with a selective CB1 receptor antagonist, such as SR 141716 (Rimonabant). nih.govbegellhouse.com This provides strong evidence that the observed effects are mediated through the CB1 receptor. nih.govbegellhouse.com While most synthetic cannabinoids show high affinity for both CB1 and CB2 receptors, their psychoactive effects are predominantly linked to CB1 receptor activation in the central nervous system. mdpi.com
Table 1: Receptor Binding Affinities of Representative Synthetic Cannabinoids
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|
| JWH-018 | 9.00 | 2.94 |
| CP 55,940 | 0.58 | 0.68 |
| WIN 55,212-2 | 2.80 | 0.28 |
Note: The data above is for structurally related and well-characterized synthetic cannabinoids and is intended to be representative of the class to which 1-(1-naphthoyl)-4-piperidinecarboxamide belongs. Ki values represent the binding affinity, with lower values indicating a higher affinity.
Assessment of Receptor-Mediated Behavioral Effects in Animal Models
In rodents, the activation of CB1 receptors by synthetic cannabinoids elicits a distinctive set of behaviors, often referred to as the "cannabinoid tetrad". mdpi.comnih.gov This tetrad consists of locomotor suppression, hypothermia, catalepsy, and analgesia. mdpi.comnih.gov These effects are reliably produced by various classes of synthetic cannabinoid agonists and are considered hallmark indicators of central CB1 receptor activation. nih.govbegellhouse.com
Synthetic cannabinoids typically induce a dose-dependent suppression of spontaneous locomotor activity in rodents. nih.govbegellhouse.comnih.gov At lower doses, some compounds may cause a transient period of hyperactivity, but as the dose increases, a significant reduction in movement is consistently observed. nih.govbegellhouse.com This hypoactivity is a robust and quantifiable measure of CB1 receptor-mediated effects in the central nervous system. nih.gov For example, synthetic cannabinoids like JWH-018 and WIN 55,212-2 have been shown to cause significant decreases in locomotor activity in mice, an effect that is preventable by pretreatment with a CB1 antagonist. nih.govnih.gov
A hallmark effect of centrally acting cannabinoid agonists is a marked, dose-dependent decrease in core body temperature. nih.govbegellhouse.comnih.gov This hypothermic response is a reliable indicator of CB1 receptor engagement. mdpi.com Studies with various synthetic cannabinoids, including WIN 55,212-2, have demonstrated their ability to induce significant hypothermia in rats. nih.govresearchgate.net This effect is also reversed by CB1 receptor antagonists, confirming the mechanism of action. nih.gov The induction of hypothermia by cannabinoids is mechanistically distinct from that of other agents like paracetamol. lamsam-casalotti.org.uk
Catalepsy, a state of immobility and muscular rigidity, is another characteristic effect of high doses of CB1 receptor agonists in rodents. nih.govbegellhouse.comnih.gov This is often measured by the bar test, where an animal's paws are placed on a raised bar, and the time it remains in this unnatural posture is recorded. Synthetic cannabinoids, such as CP 55,940 and WIN 55,212-2, reliably induce catalepsy, and this effect is blocked by CB1 antagonists. nih.gov
Table 2: Cannabinoid Tetrad Effects of Representative Agonists in Rodents
| Compound | Locomotor Activity | Body Temperature | Catalepsy |
|---|---|---|---|
| Δ9-THC | Decreased | Decreased | Increased |
| WIN 55,212-2 | Decreased | Decreased | Increased |
| JWH-018 | Decreased | Decreased | Increased |
Note: This table summarizes the qualitative effects of well-known cannabinoid agonists on the primary behavioral and physiological measures of the cannabinoid tetrad.
Neuropharmacological Impact on Neurotransmitter Systems (e.g., Interactions with Opioid System)
The endocannabinoid system is a key modulator of other neurotransmitter systems in the brain. nih.gov Synthetic cannabinoids, by activating CB1 receptors, can significantly influence the release of various neurotransmitters, including dopamine, glutamate, and GABA. nih.govresearchgate.net This neuromodulatory role underlies many of their complex behavioral effects.
A significant area of research is the interaction between the cannabinoid and opioid systems. nih.govnih.gov Both systems are deeply involved in pain perception, reward, and addiction. nih.govnih.gov CB1 and opioid receptors are often co-localized in brain regions associated with these functions. nih.gov Pharmacological studies have demonstrated that cannabinoid agonists can potentiate the effects of opioids. nih.gov This interaction is complex, involving potential direct receptor-receptor interactions (heterodimerization) and convergence on common intracellular signaling pathways. nih.govnih.gov
Immunomodulatory Effects in Preclinical Cellular or Animal Models (e.g., Microglial Cell Modulation)
Beyond the central nervous system, cannabinoid receptors, particularly CB2 receptors, are abundantly expressed on immune cells, where they play a significant role in modulating immune function. researchgate.netnih.gov Synthetic cannabinoids have been shown to possess potent immunomodulatory and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
In preclinical models, synthetic cannabinoids can suppress the activation of microglia, the resident immune cells of the brain. researchgate.netelsevierpure.com By activating cannabinoid receptors on these cells, they can reduce the release of pro-inflammatory mediators like nitric oxide and various cytokines. researchgate.netelsevierpure.com This has been demonstrated to have a neuroprotective effect in in vitro models, where cannabinoid treatment of activated microglia reduced secondary damage to neurons. researchgate.netelsevierpure.com Furthermore, synthetic cannabinoids have been investigated for their ability to dampen the pro-inflammatory responses of glial cells in the context of neuroinflammation. nih.gov420magazine.com
Comparative Studies with Established Cannabinoid Ligands and Endogenous Cannabinoids
Benchmarking Affinity and Efficacy Against Reference Cannabinoid Receptor Agonists
The interaction of a compound with a receptor is primarily defined by its affinity (how strongly it binds) and its efficacy (the degree of response it produces upon binding). For cannabinoid ligands, these are typically measured as the inhibition constant (Ki) for affinity and the half-maximal effective concentration (EC50) for efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
Interactive Data Table: Comparative Cannabinoid Receptor Binding Affinity and Efficacy
| Compound | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Agonist Type |
| THC | CB1 | 35.4 - 40.7 | 61.1 | Partial |
| CB2 | 3.1 - 13.4 | 36.6 | Partial | |
| CP55,940 | CB1 | 0.58 - 0.93 | 1.1 | Full |
| CB2 | 0.68 - 0.98 | 0.8 | Full | |
| WIN55,212-2 | CB1 | 1.9 - 62.3 | 2.9 | Full |
| CB2 | 0.28 - 3.3 | 0.9 | Full | |
| 1-(1-naphthoyl)-4-piperidinecarboxamide | CB1 | Data not available | Data not available | Presumed Agonist |
| CB2 | Data not available | Data not available | Presumed Agonist |
Note: The data presented are compiled from various studies and may show ranges due to different experimental conditions. The activity of this compound is presumed based on its structural class, but empirical data is required for confirmation.
Comparative Metabolic Profiles with Other Synthetic Cannabinoids
The metabolism of synthetic cannabinoids is extensive and primarily occurs in the liver, facilitated by cytochrome P450 (CYP) enzymes. This process transforms the parent compound into more water-soluble metabolites for excretion. While a specific metabolic profile for this compound is not detailed in available literature, general metabolic pathways for structurally related synthetic cannabinoids can provide insights.
Synthetic cannabinoids commonly undergo Phase I metabolism, which includes oxidation and hydrolysis. For compounds containing a naphthoyl group, hydroxylation on the naphthalene (B1677914) ring is a common metabolic step. Similarly, the piperidine (B6355638) ring is also susceptible to oxidative metabolism. A key metabolic process for carboxamide-type synthetic cannabinoids is amide hydrolysis, which would cleave the carboxamide bond in this compound.
In comparison to other synthetic cannabinoids, such as those with an indole (B1671886) or indazole core (e.g., JWH-018), the metabolic fate will share some similarities, like hydroxylation of the alkyl chains (if present) and the core structures. However, the specific metabolites will differ based on the unique piperidinecarboxamide tail of this compound. For instance, studies on PX-1 (5F-APP-PICA), which also contains a carboxamide linkage, show that amide hydrolysis is a major metabolic pathway. Unlike THC, where the primary active metabolite (11-hydroxy-THC) is well-known before being converted to an inactive carboxy metabolite, many synthetic cannabinoids can produce multiple active metabolites that retain high affinity for cannabinoid receptors.
Structural and Mechanistic Similarities and Differences Compared to Endocannabinoids
Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are endogenous lipids that act as natural ligands for the cannabinoid receptors. They play a crucial role in regulating various physiological processes.
Structural Comparison:
Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG): These are flexible molecules derived from arachidonic acid. Their long, unsaturated fatty acid chains are a key feature for receptor interaction.
This compound: This is a more rigid structure. It features a bulky, polycyclic aromatic naphthoyl group, which is a common feature in many potent synthetic cannabinoids, and a piperidinecarboxamide tail. This rigid structure is significantly different from the flexible chains of AEA and 2-AG.
Mechanistic Comparison:
Binding and Efficacy: Endocannabinoids like AEA are considered partial agonists at the CB1 receptor, similar to THC, while 2-AG is generally regarded as a full agonist at both CB1 and CB2 receptors. Many synthetic cannabinoids, including likely this compound, are designed to be high-efficacy full agonists at the CB1 receptor. This means they can elicit a maximal receptor response, which is often much stronger than that produced by partial agonists like THC and AEA.
Future Research Directions and Advanced Methodologies for 1 1 Naphthoyl 4 Piperidinecarboxamide
Development of Next-Generation Analogues for Specific Research Probes
The synthesis of next-generation analogues of 1-(1-naphthoyl)-4-piperidinecarboxamide is a critical step in developing specific research probes. These probes are instrumental in mapping the compound's interaction with biological systems. By systematically modifying the core structure—the naphthoyl group, the piperidine (B6355638) ring, and the carboxamide linkage—researchers can create a library of related compounds. This process, known as structure-activity relationship (SAR) studies, aims to identify which parts of the molecule are crucial for its biological effects.
One promising approach involves the use of artificial intelligence (AI) and machine learning models to predict the properties of virtual compounds before they are synthesized. mdpi.com Generative frameworks can design new molecules based on known psychoactive scaffolds and apply various filters, such as synthetic accessibility and predicted receptor affinity, to prioritize candidates for synthesis. mdpi.com Quantitative structure-activity relationship (QSAR) modeling, which has been applied to other novel psychoactive substances (NPS) like synthetic cannabinoids, can also be employed to predict the potency and potential risks of new analogues in silico. mdpi.com These computational methods can significantly streamline the discovery of analogues with high affinity and selectivity for specific biological targets, such as cannabinoid receptors or other neurotransmitter systems.
The goal is to develop probes that can be radiolabeled or tagged with fluorescent markers. These tagged molecules will allow for precise visualization and quantification of their binding sites within the brain and other tissues, providing invaluable data on their distribution and mechanism of action.
Application of Advanced Bioanalytical Techniques for Metabolomics and Ligandomics
Understanding the metabolic fate of this compound is paramount to comprehending its full pharmacological and toxicological profile. Advanced bioanalytical techniques, particularly those combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS), are at the forefront of this research. nih.gov Untargeted metabolomics workflows using LC-HRMS can identify a wide array of metabolites in biological samples, such as urine, blood, and tissue, following exposure to the compound. nih.gov This approach is not limited to known metabolites and can uncover novel biotransformation products. nih.gov
Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offer high mass accuracy (within ±5 ppm), which is crucial for the confident identification of NPS and their metabolites. nih.gov This technology allows for the collection of full-spectrum data, enabling retrospective analysis for newly identified compounds of interest. nih.gov Predictive metabolomics can also be employed to investigate potential metabolic transformations, further guiding the analytical search. nih.gov
Ligandomics, a subset of metabolomics, focuses on the interactions of small molecules with proteins. By applying these techniques, researchers can identify the specific proteins and receptors that this compound and its metabolites bind to within the body. This information is key to understanding its mechanism of action and potential off-target effects.
Integration of Multi-Omics Data for Systems Pharmacology Insights
To gain a holistic understanding of the effects of this compound, a systems pharmacology approach is necessary. This involves the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.compharmafeatures.com By combining these datasets, researchers can construct comprehensive models of the biological networks affected by the compound. numberanalytics.compharmafeatures.com
The integration of multi-omics data can help to:
Identify novel drug targets and biomarkers: By observing changes across different molecular layers, researchers can pinpoint key molecules and pathways involved in the compound's effects. mdpi.com
Elucidate mechanisms of action: Systems pharmacology models can simulate the complex interplay between the drug and the biological system, revealing how it produces its psychoactive effects. numberanalytics.com
Predict potential adverse effects: By understanding the broader network effects of the compound, it may be possible to anticipate unwanted side effects. mdpi.com
Machine learning and other computational tools are essential for integrating and interpreting these large and complex datasets. nih.gov This approach moves beyond a single-target view of drug action to a more comprehensive network-based understanding. nih.gov
| Omics Layer | Data Type | Potential Insights for this compound Research |
| Genomics | DNA sequence variations | Identification of genetic predispositions to certain effects or adverse reactions. |
| Transcriptomics | RNA expression levels | Understanding of gene expression changes in response to the compound. |
| Proteomics | Protein expression and modifications | Identification of protein targets and pathways affected by the compound. |
| Metabolomics | Metabolite profiles | Characterization of the compound's metabolic fate and its impact on endogenous metabolic pathways. |
Novel In Vitro Models for Mechanistic Elucidation (e.g., Organ-on-a-chip technologies)
Traditional cell cultures and animal models have limitations in fully replicating human physiology. Organ-on-a-chip (OOC) technologies offer a promising alternative for studying the effects of compounds like this compound in a more physiologically relevant context. nih.govamegroups.org These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs. nih.govamegroups.org
For a psychoactive compound, a "brain-on-a-chip" model would be particularly valuable. wisc.edu Such a model could incorporate different types of brain cells, such as neurons and astrocytes, and even a simulated blood-brain barrier. nih.govvt.edu This would allow researchers to study:
The compound's ability to cross the blood-brain barrier.
Its specific effects on neuronal firing and network activity.
Potential neurotoxicity. nih.gov
Multi-organ chips that include a liver component can also be used to study the metabolism of the parent compound and the subsequent effects of its metabolites on other organ systems. nih.gov These advanced in vitro models can provide more accurate predictions of human responses and reduce the reliance on animal testing. vt.edu
Ethical Considerations in Academic Research with Novel Psychoactive Compounds
Research involving novel psychoactive substances (NPS) like this compound is subject to significant ethical scrutiny. The guiding principles of ethical research—beneficence, non-maleficence, respect for persons, and justice—must be carefully applied. mja.com.au
Key ethical challenges in this area of research include:
Informed Consent: Ensuring that research participants fully understand the potential risks and benefits of exposure to a novel compound is crucial. mja.com.au This can be particularly challenging when the full effects of the substance are not yet known.
Minimizing Harm: Researchers have a responsibility to design studies that minimize any potential physical or psychological harm to participants. mja.com.au This includes careful screening of participants and having appropriate safety measures in place.
Confidentiality: Protecting the privacy of research participants is paramount, especially when the research involves sensitive or potentially illegal activities. mja.com.au
Stigmatization: Researchers must be mindful of the potential for their work to contribute to the stigmatization of people who use drugs. nih.gov The language used in research publications and communications should be chosen carefully to avoid perpetuating negative stereotypes. nih.gov
Institutional Review Boards (IRBs) play a critical role in overseeing this type of research to ensure that it is conducted ethically and responsibly. mja.com.au Open dialogue and the development of best practice guidelines are essential for navigating the complex ethical landscape of NPS research. nih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(1-naphthoyl)-4-piperidinecarboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, highlights the use of reflux conditions (e.g., propionic anhydride at ~12 hours under argon) to achieve high yields (~80%). Temperature (typically 60–100°C), solvent selection (e.g., CHCl₃ for extraction), and catalyst use (e.g., pyridine in acetylation steps) are critical . Purification via column chromatography or recrystallization (e.g., using 2-propanol/oxalic acid) ensures product purity. Monitor reaction progress with HPLC or TLC (as in ) to identify intermediates.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.40–7.24 ppm for aromatic protons, δ 174.1 ppm for carbonyl groups) confirms structural integrity ().
- Mass Spectrometry : GC/MS (e.g., m/z 380 for molecular ion) validates molecular weight ().
- HPLC : Assess purity (>95% threshold for biological assays) using C18 columns and UV detection ().
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) to rule out byproducts .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting receptors/enzymes linked to the compound’s structural analogs. For instance:
- Enzyme Inhibition : Test against acetylcholinesterase (common for piperidine derivatives; see ) using Ellman’s assay.
- Receptor Binding : Radioligand displacement assays (e.g., µ-opioid receptors for carfentanil analogs, as in ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem () and peer-reviewed journals to identify variables (e.g., assay conditions, cell lines).
- Structure-Activity Relationship (SAR) : Map functional groups (e.g., naphthoyl vs. chlorophenyl in ) to activity trends.
- Dose-Response Validation : Replicate disputed assays with standardized protocols (e.g., IC₅₀ values under identical pH/temperature) .
Q. What strategies improve catalytic efficiency in reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) for coupling reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity ().
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 1–2 hours) while maintaining yield () .
Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?
- Methodological Answer :
- Animal Models : Use rodent models (e.g., Sprague-Dawley rats) for behavioral assays (e.g., tail-flick test for analgesia).
- Dosing : Administer 1–10 mg/kg intravenously, monitoring pharmacokinetics (Tₘₐₓ, Cₘₐₓ) via LC-MS/MS.
- Safety Profiling : Assess acute toxicity (LD₅₀) and neuroinflammation markers (e.g., IL-6, TNF-α) per OECD Guidelines 423/425 () .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar piperidinecarboxamides?
- Critical Analysis :
- Reagent Purity : Impurities in starting materials (e.g., 1-benzyl-4-piperidone) reduce yields by 15–20% ( vs. Feldman’s method).
- Workup Procedures : Inadequate drying (e.g., MgSO₄ vs. molecular sieves) may leave residual water, affecting anhydrous reactions.
- Scale Differences : Milligram-scale reactions (e.g., 5 g in ) often report higher yields than industrial-scale processes due to better parameter control .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- PPE : Gloves, lab coat, and goggles ( lists acute toxicity: Category 4 for oral/dermal/inhalation).
- Ventilation : Use fume hoods during synthesis (volatile solvents like CHCl₃ in ).
- Waste Disposal : Neutralize acidic byproducts (e.g., oxalic acid) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
